N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline
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Overview
Description
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline is a complex organic compound with a unique structure that includes a quinoline core, dithiolo ring, and methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline typically involves multiple steps, including the formation of the quinoline core, introduction of the dithiolo ring, and attachment of the methoxyaniline group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted methoxyaniline compounds.
Scientific Research Applications
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, dithiolo compounds, and methoxyaniline derivatives. Examples include:
- Quinoline
- 4,4,7-trimethylquinoline
- 3-methoxyaniline
Uniqueness
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2OS2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-benzyl-N-(3-methoxyphenyl)-4,4,7-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C27H26N2OS2/c1-18-13-14-22-23(15-18)29(17-19-9-6-5-7-10-19)27(2,3)25-24(22)26(32-31-25)28-20-11-8-12-21(16-20)30-4/h5-16H,17H2,1-4H3 |
InChI Key |
HHQGXOMMUOGASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2CC4=CC=CC=C4)(C)C)SSC3=NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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